3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester
Description
3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester is a brominated indole derivative with a unique substitution pattern: an amino group at position 3, a bromine atom at position 5, and an ethyl ester group at position 2. This structure positions it as a versatile intermediate in medicinal chemistry and organic synthesis. Indole derivatives are widely studied for their pharmacological properties, including antioxidant, anticancer, and antimicrobial activities.
Properties
IUPAC Name |
ethyl 3-amino-5-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNBCNTPPBLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .
Scientific Research Applications
Antiviral Applications
Mechanism of Action:
The compound has shown promising activity against HIV-1 integrase, a crucial enzyme involved in the viral replication cycle. Studies indicate that structural modifications at specific positions on the indole core enhance its inhibitory effects. For instance, derivatives with modifications at C2, C3, and C6 positions have demonstrated improved binding affinity and inhibitory potency.
Case Study:
A notable study highlighted the compound's ability to inhibit the strand transfer of HIV-1 integrase with an IC50 value as low as 0.13 µM. The introduction of halogenated groups and longer branches at the C3 position significantly increased binding affinity to the integrase active site .
Research Findings:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 20a | HIV Integrase Inhibition | 0.13 µM | |
| 9p | Anticancer Activity | 23x more active than control | |
| NL1 | Antibacterial Activity | MIC values against E. coli at 0.0048 mg/mL |
Anti-inflammatory Effects
Indole derivatives, including this compound, have been linked to anti-inflammatory properties. The mechanism involves modulation of various biochemical pathways that contribute to inflammation. The compound's ability to interact with multiple receptors allows it to influence signaling pathways associated with inflammatory responses.
Research Insights:
Indole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests their potential use in treating inflammatory diseases .
Anticancer Properties
The anticancer potential of 3-amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester is attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study:
In a study evaluating various indole derivatives against cancer cell lines, certain compounds exhibited significantly enhanced cytotoxicity compared to their parent structures. Specifically, structural optimizations led to compounds that were markedly more effective against cancer cells, indicating a promising avenue for the development of new anticancer agents .
Synthesis and Structural Optimization
The synthesis of this compound involves several chemical reactions that enhance its biological activity. Researchers have explored various synthetic routes and modifications to improve solubility and bioavailability.
Synthesis Insights:
The synthesis typically includes steps such as halogenation and amide condensation, which allow for the introduction of functional groups that enhance biological activity .
Summary of Biological Activities
The diverse biological activities of this compound make it a valuable compound for further research and development in medicinal chemistry:
- Antiviral Activity: Effective against HIV-1 integrase.
- Anti-inflammatory Effects: Modulates inflammatory pathways.
- Anticancer Properties: Induces apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares 3-amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester with structurally related indole derivatives:
Physicochemical Properties
- Solubility: The amino group in the target compound enhances water solubility compared to non-polar derivatives like ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate.
- Stability : Bromine at position 5 increases steric hindrance and resistance to electrophilic substitution, similar to 6-bromo analogs .
- Spectroscopic Features: Distinctive NMR signals for the amino group (δ ~5–6 ppm in $ ^1H $) and ester carbonyl ($ ^13C $ ~165–170 ppm) differentiate it from hydroxyl- or thioether-containing derivatives .
Biological Activity
3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core, which is known for its versatility in biological applications. The presence of bromine and amino groups enhances its interaction with biological targets, making it a potential candidate for drug development.
Biological Activity Overview
Antiviral Activity : Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the virus. The compound demonstrated a binding affinity that allows it to chelate magnesium ions in the active site of integrase, significantly inhibiting its function. The IC50 values reported for related compounds ranged from 12.41 to 47.44 μM, indicating promising antiviral activity .
Anticancer Potential : Indole derivatives are recognized for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 3.5 to 8.7 μM against breast and lung cancer cell lines, suggesting that structural modifications can enhance their anticancer efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Integrase Inhibition : The compound's ability to chelate magnesium ions in the active site of HIV integrase disrupts the enzyme's function, preventing viral replication.
- Cell Cycle Arrest : Some indole derivatives induce cell cycle arrest in cancer cells by modulating key signaling pathways, leading to apoptosis.
- Antioxidant Activity : Certain modifications of indole compounds have shown significant antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Table 1: Biological Activity Summary
| Activity Type | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| HIV Integrase Inhibition | This compound | 12.41 - 47.44 | |
| Anticancer Activity | Indole Derivative A | 3.5 - 8.7 | |
| Antioxidant Activity | Indole Derivative B | N/A |
Case Study: HIV Integrase Inhibition
In a study focused on indole derivatives as HIV integrase inhibitors, researchers synthesized various analogs based on the indole scaffold. Among these, the compound with structural modifications at positions C2 and C3 showed enhanced inhibitory activity with an IC50 value as low as 0.13 μM, indicating that strategic modifications can lead to significantly improved biological activity .
Case Study: Anticancer Efficacy
Another study evaluated the anticancer potential of indole derivatives against multiple cancer cell lines. Compounds were assessed for their ability to inhibit cell proliferation and induce apoptosis. Notably, some derivatives demonstrated superior efficacy compared to standard chemotherapeutic agents, highlighting the therapeutic potential of indole-based compounds in oncology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
